
Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-piperidine)-2',6'-dione, 10,11-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- is a complex organic compound with a unique spiro structure. This compound is characterized by its fused ring system, which includes a dibenzo cycloheptene core and a piperidine ring. The spiro linkage between these two systems imparts distinct chemical and physical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzo Cycloheptene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo cycloheptene structure.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the dibenzo cycloheptene core.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through a variety of methods, including cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]-2’,5’-dione: Another spiro compound with a different core structure.
Spiro[4H-pyran-4,3’-quinoline]-2’,5’-dione: A spiro compound with a pyran-quinoline core.
Spiro[benzofuran-2,3’-piperidine]-1’,4’-dione: A spiro compound with a benzofuran-piperidine core.
Uniqueness
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-piperidine)-2’,6’-dione, 10,11-dihydro- is unique due to its specific spiro linkage and the combination of the dibenzo cycloheptene and piperidine rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
64036-62-0 |
|---|---|
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
spiro[piperidine-3,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,5-dione |
InChI |
InChI=1S/C19H17NO2/c21-15-11-19(18(22)20-12-15)16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)19/h1-8H,9-12H2,(H,20,22) |
InChI-Schlüssel |
FIYNHISZEOBKKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C3(CC(=O)CNC3=O)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



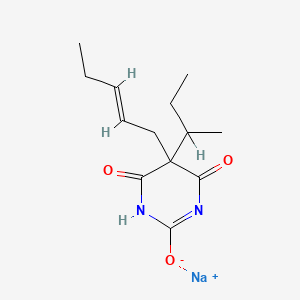
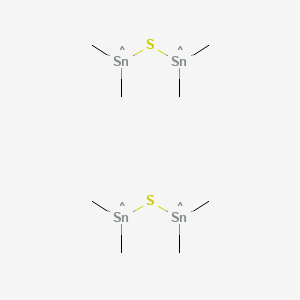


![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)
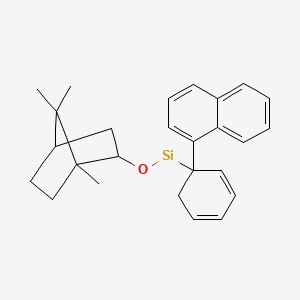
![8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine](/img/structure/B14490658.png)
![Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester](/img/structure/B14490659.png)
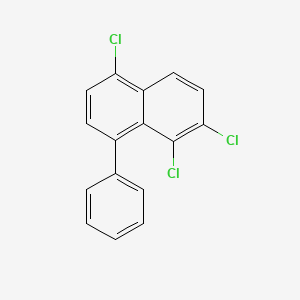
![1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine](/img/structure/B14490666.png)
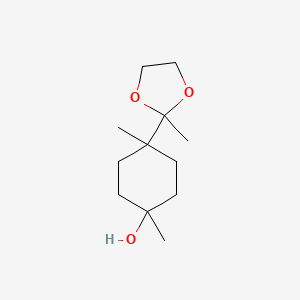

![2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one](/img/structure/B14490672.png)
